molecular formula C18H19FN2O4S B2991699 4-fluoro-N-(2-methylphenyl)-3-(morpholine-4-sulfonyl)benzamide CAS No. 451475-05-1

4-fluoro-N-(2-methylphenyl)-3-(morpholine-4-sulfonyl)benzamide

Cat. No.: B2991699
CAS No.: 451475-05-1
M. Wt: 378.42
InChI Key: ZUDRJFYPADDXNI-UHFFFAOYSA-N
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Description

4-Fluoro-N-(2-methylphenyl)-3-(morpholine-4-sulfonyl)benzamide is a benzamide derivative characterized by:

  • A fluoro substituent at position 4 of the benzamide core.
  • A morpholine-4-sulfonyl group at position 2.
  • An N-(2-methylphenyl) substituent.

Properties

IUPAC Name

4-fluoro-N-(2-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-13-4-2-3-5-16(13)20-18(22)14-6-7-15(19)17(12-14)26(23,24)21-8-10-25-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDRJFYPADDXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-methylphenyl)-3-(morpholine-4-sulfonyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Reduction: Conversion of the nitro group to an amine group.

    Acylation: Formation of the benzamide core by reacting the amine with an acyl chloride.

    Sulfonylation: Introduction of the sulfonyl group using a sulfonyl chloride.

    Fluorination: Introduction of the fluorine atom using a fluorinating agent.

    Morpholine Substitution: Introduction of the morpholine ring through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-methylphenyl)-3-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking of chemical bonds through the addition of water.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium carbonate.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the methyl group may yield a carboxylic acid, while reduction of the nitro group may yield an amine.

Scientific Research Applications

4-fluoro-N-(2-methylphenyl)-3-(morpholine-4-sulfonyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmaceuticals: Investigation of its pharmacokinetic and pharmacodynamic properties for therapeutic use.

    Material Science: Use in the development of novel materials with specific properties such as conductivity or fluorescence.

    Biology: Study of its effects on biological systems, including cell signaling pathways and metabolic processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-methylphenyl)-3-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Compound Name/ID Core Structure Position 3 Substituent N-Substituent Molecular Weight Notable Properties/Activities
Target Compound Benzamide Morpholine-4-sulfonyl 2-Methylphenyl ~383.4* Enhanced solubility via morpholine
QMMSB () Quinoline-8-yl ester Morpholine-4-sulfonyl Ester linkage N/A Synthetic cannabinoid activity
4-Fluoro-N-[...]benzamide () Benzamide - Dihydrothienylidene 330.35 Antibacterial, crystallographic disorder
LY 334370 () Benzamide - Indole-piperidine 367.43 Serotonin 1F receptor agonist
CNS4 () Benzamide Thiocarbamoyl Pyridinylpiperidine N/A Synthesized via thiocarbamoylation

*Calculated based on formula C₁₈H₁₉FN₂O₃S.

Key Observations:
  • Morpholine-4-sulfonyl vs. Other Sulfonamides : The morpholine group in the target compound likely improves water solubility compared to simpler sulfonamides (e.g., piperidine-sulfonyl in QMPSB ).
  • Core Modifications: Quinoline esters (QMMSB) and thiocarbamoyl derivatives (CNS4) exhibit distinct electronic profiles, altering receptor binding and pharmacokinetics .

Spectroscopic and Crystallographic Data

  • IR Spectroscopy :
    • Target compound expected to show C=O (1660–1680 cm⁻¹) and S=O (1150–1250 cm⁻¹) stretches.
    • Triazole-thiones () lack C=O but display C=S (1247–1255 cm⁻¹) and NH (3278–3414 cm⁻¹) bands .
  • Crystallography :
    • Analogs like 4-fluoro-N-[3-(2-fluorophenyl)-...]benzamide () crystallize in orthorhombic systems (P2₁2₁2₁) with disordered fluorophenyl rings, suggesting conformational flexibility .

Biological Activity

4-Fluoro-N-(2-methylphenyl)-3-(morpholine-4-sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a sulfonamide group, which is known for its diverse pharmacological properties, including antibacterial and antitumor activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H16_{16}F1_{1}N2_{2}O3_{3}S
  • Molecular Weight : 319.36 g/mol

Structural Features

FeatureDescription
Fluorine Atom Enhances lipophilicity and bioactivity
Morpholine Ring Contributes to the compound's solubility and interaction with biological targets
Sulfonyl Group Imparts significant pharmacological properties

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. In a screening assay against various bacterial strains, the compound demonstrated significant inhibition of growth, particularly against Gram-positive bacteria.

Case Study: Antibacterial Efficacy

In a study published in ResearchGate, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results suggest that the compound could be a candidate for developing new antibacterial agents.

Antitumor Activity

The compound has also been evaluated for its antitumor effects. In vitro assays demonstrated that it induces apoptosis in cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival, particularly the PI3K/Akt pathway. This was evidenced by decreased phosphorylation of Akt in treated cells.

Cytotoxicity Assessment

To evaluate the safety profile of this compound, cytotoxicity assays were performed on normal human fibroblast cells. The results indicated a high selectivity index, with an IC50 value significantly higher than that observed in cancer cell lines.

Cell TypeIC50 (µg/mL)
Normal Human Fibroblasts>100
MCF-7 (Breast Cancer)25
A549 (Lung Cancer)30

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